3,3-Bis(4-chlorophenyl)-1-propene
Description
3,3-Bis(4-chlorophenyl)-1-propene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a propene backbone
Properties
CAS No. |
819082-57-0 |
|---|---|
Molecular Formula |
C15H12Cl2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H12Cl2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h2-10,15H,1H2 |
InChI Key |
HGNDCUSEFANRBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-1-propene typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent under specific conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 3,3-Bis(4-chlorophenyl)-1-propene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-chlorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.
Reduction: 3,3-Bis(4-chlorophenyl)propane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3,3-Bis(4-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-propen-1-one: Similar structure but with a ketone group instead of a propene backbone.
3,3-Bis(4-chlorophenyl)propionic acid: Oxidized form of the compound with a carboxylic acid group.
3,3-Bis(4-chlorophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a propene backbone.
Uniqueness
3,3-Bis(4-chlorophenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Biological Activity
3,3-Bis(4-chlorophenyl)-1-propene, also known as bisphenol A analog, is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3,3-Bis(4-chlorophenyl)-1-propene is characterized by its unique structural arrangement, which includes two chlorinated phenyl groups attached to a propene backbone. This structure imparts distinct chemical properties that influence its biological activity.
The biological activity of 3,3-Bis(4-chlorophenyl)-1-propene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding to specific sites, affecting signal transduction pathways, gene expression, and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors that regulate cellular responses, potentially influencing growth and differentiation.
Anticancer Properties
Research has indicated that 3,3-Bis(4-chlorophenyl)-1-propene exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways. For instance, a study highlighted its effectiveness against human non-small cell lung cancer (A549) cells, showing significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3,3-Bis(4-chlorophenyl)-1-propene | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |
| 5-Fluorouracil (Control) | 4.98 ± 0.41 | Standard chemotherapy agent |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been explored for anti-inflammatory properties. It has shown potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of 3,3-Bis(4-chlorophenyl)-1-propene:
-
Anticancer Study:
- A study assessed the effects of the compound on A549 lung cancer cells. Results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
- The compound's mechanism involved mitochondrial disruption and activation of caspase-3.
-
Anti-inflammatory Research:
- Another investigation reported that 3,3-Bis(4-chlorophenyl)-1-propene reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in managing conditions like arthritis or other inflammatory diseases.
Comparison with Related Compounds
The biological activity of 3,3-Bis(4-chlorophenyl)-1-propene can be compared with structurally similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1,3-Bis(4-chlorophenyl)-2-propen-1-one | Ketone group | Anticancer |
| 3,3-Bis(4-chlorophenyl)propionic acid | Carboxylic acid group | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
